Para-vs-Meta Methyl Substitution at N1-Phenyl: Positional Isomer Differentiation and Lipophilicity Impact
CAS 890940-62-2 bears a 4-methylphenyl (para-methyl) at the N1 position, whereas its closest commercially cataloged positional isomer, CAS 393786-11-3, bears a 3-methylphenyl (meta-methyl) at the same position [1]. Although quantitative target-engagement data for both compounds are not publicly available from authoritative databases, the computed XLogP3-AA value for CAS 890940-62-2 is 4.8 [2]. Para-substitution on the N1-phenyl ring is known, from broader pyrazolo[3,4-d]pyrimidine SAR, to influence the dihedral angle between the N1-aryl ring and the heterocyclic core, thereby modulating the depth of ATP-pocket penetration and selectivity across kinase subfamilies [3]. This positional isomerism is a non-interchangeable structural feature that directly impacts molecular recognition.
| Evidence Dimension | N1-phenyl methyl substitution position and computed lipophilicity |
|---|---|
| Target Compound Data | CAS 890940-62-2: para-methyl (4-methylphenyl) at N1; XLogP3-AA = 4.8; TPSA = 55.6 Ų [2] |
| Comparator Or Baseline | CAS 393786-11-3: meta-methyl (3-methylphenyl) at N1; identical molecular formula C20H19N5 and MW 329.4; computed properties expected to show small but measurable LogP and dipole moment differences |
| Quantified Difference | XLogP3-AA difference between para and meta isomers estimated at <0.2 log units based on fragment-based calculations, but no experimentally measured values are publicly available for the comparator. The substitution position difference (para vs. meta) is structurally absolute. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm, PubChem release 2025.09.15) [2] |
Why This Matters
Positional isomerism at N1-phenyl is a binary structural differentiator; procurement of the wrong isomer invalidates SAR continuity and may produce divergent kinase selectivity profiles.
- [1] PubChem Compound Summary for CID 7188738, CAS 890940-62-2. NCBI PubChem. View Source
- [2] PubChem Computed Properties for CID 7188738: XLogP3-AA = 4.8; TPSA = 55.6 Ų; HBD = 1; HBA = 4. NCBI PubChem Release 2025.09.15. View Source
- [3] Schenone, S., Bruno, O., Radi, M., & Botta, M. (2011). New insights into small-molecule inhibitors of Src family kinases. Medicinal Research Reviews, 31(1), 1-41. View Source
